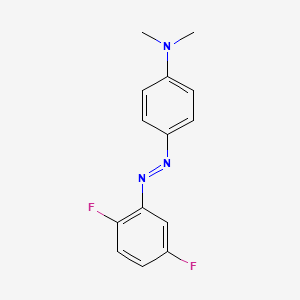
N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its unique structure, which includes two fluorine atoms on the phenyl ring, enhancing its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-difluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound.
Reaction Conditions:
Diazotization: 2,5-Difluoroaniline + NaNO2 + HCl → Diazonium salt
Coupling: Diazonium salt + N,N-Dimethylaniline → 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dichlorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dibromophenyl)Diazenyl-N,N-Dimethylaniline
Comparison
- Fluorine Substitution: The presence of fluorine atoms in 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline enhances its chemical stability and reactivity compared to its chloro and bromo analogs.
- Chemical Stability: Fluorine atoms provide greater resistance to oxidative and reductive conditions, making the compound more stable under various reaction conditions.
- Reactivity: The electron-withdrawing nature of fluorine atoms increases the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
349-37-1 |
|---|---|
Formule moléculaire |
C14H13F2N3 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3 |
Clé InChI |
BSJTZZYJKUSSJC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


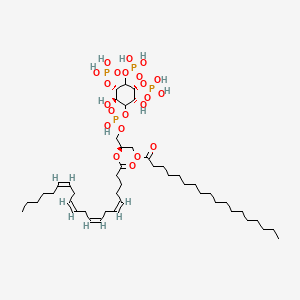
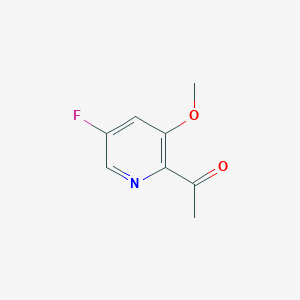
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
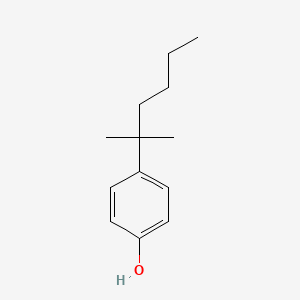
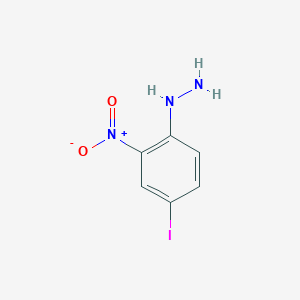


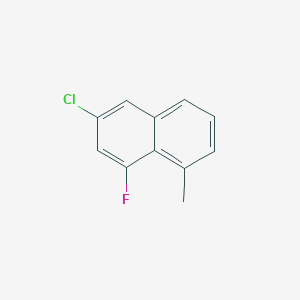
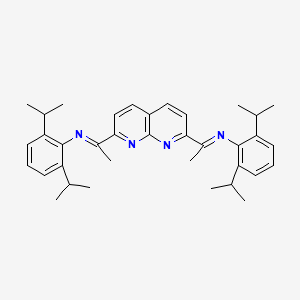
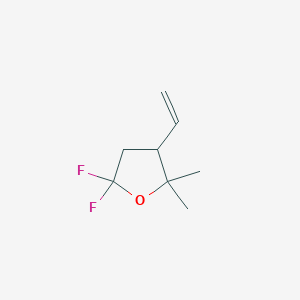
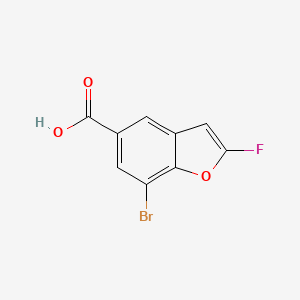
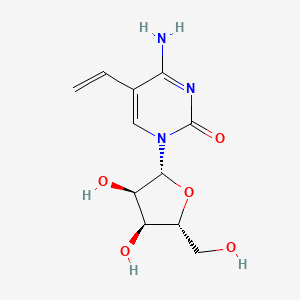
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
